3,4,5,6-Tetrafluorobenzene-1,2-diol
CAS No.: 1996-23-2
Cat. No.: VC21230923
Molecular Formula: C6H2F4O2
Molecular Weight: 182.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1996-23-2 |
|---|---|
| Molecular Formula | C6H2F4O2 |
| Molecular Weight | 182.07 g/mol |
| IUPAC Name | 3,4,5,6-tetrafluorobenzene-1,2-diol |
| Standard InChI | InChI=1S/C6H2F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H |
| Standard InChI Key | AQSZAISVBFUJQG-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=C(C(=C1F)F)F)F)O)O |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)O)O |
Introduction
Chemical Structure and Properties
3,4,5,6-Tetrafluorobenzene-1,2-diol consists of a benzene core with four fluorine atoms positioned at carbons 3, 4, 5, and 6, while adjacent carbons 1 and 2 bear hydroxyl groups. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications. The molecular weight of this compound is 178.07 g/mol.
The structural characteristics of 3,4,5,6-tetrafluorobenzene-1,2-diol contribute to its unique physicochemical properties. The presence of four highly electronegative fluorine atoms creates a strong electron-withdrawing effect on the aromatic ring, affecting the electronic distribution throughout the molecule. This electronic effect influences the acidity of the hydroxyl groups, making them more acidic compared to non-fluorinated catechol. The hydroxyl groups can participate in hydrogen bonding, which affects the compound's solubility in various solvents and its interactions with biological systems.
The compound exhibits distinct spectroscopic properties that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy would show characteristic patterns due to the interactions between fluorine atoms and nearby protons. The symmetry of the molecule also influences its spectroscopic profile, providing researchers with valuable data for structural confirmation and purity assessment.
From a physical perspective, 3,4,5,6-tetrafluorobenzene-1,2-diol is likely to exist as a crystalline solid at room temperature, with solubility characteristics influenced by both the polar hydroxyl groups and the lipophilic fluorinated aromatic system. This dual nature affects its partition coefficient and membrane permeability, properties that are crucial for considering its potential biological applications.
Synthesis Methods
The synthesis of 3,4,5,6-tetrafluorobenzene-1,2-diol can be accomplished through several routes, each with its own advantages and challenges. Understanding these synthetic pathways is crucial for researchers interested in preparing this compound for further studies or applications.
Reaction of Hydroquinone with Tetrafluorobenzene
One common synthetic approach involves the reaction of hydroquinone with tetrafluorobenzene under specific reaction conditions. This method typically requires a catalyst and is carried out in organic solvents such as dichloromethane or dimethyl sulfoxide. The reaction proceeds through a series of steps involving nucleophilic aromatic substitution, where the hydroxyl groups replace fluorine atoms at specific positions on the tetrafluorobenzene ring.
Fluorination of Catechol Derivatives
Another potential synthetic route involves the direct fluorination of catechol or its derivatives. This approach may utilize various fluorinating agents to introduce fluorine atoms at the desired positions. The selective fluorination of the aromatic ring while preserving the hydroxyl groups presents challenges that require careful control of reaction conditions and protecting group strategies.
Industrial Production Methods
For larger-scale production, the fluorination of hydroquinone using hydrogen fluoride represents an efficient and scalable method. This industrial approach requires specific equipment to handle the corrosive nature of hydrogen fluoride and must be conducted under controlled temperature and pressure conditions to ensure high yield and purity. The industrial synthesis typically involves multiple steps, including protection of the hydroxyl groups, fluorination, and subsequent deprotection.
Related synthetic work has been documented in the field of tetrafluorobenzene chemistry, where researchers have developed methods for creating various substituted tetrafluorobenzenes. For example, the synthesis of 1,2-diiodo-3,4,5,6-tetrafluorobenzene has been achieved through a multi-step process involving the conversion of chloroheptafluorotoluene to tetrafluorobenzene derivatives . These related synthetic approaches provide valuable insights for researchers working on the synthesis of 3,4,5,6-tetrafluorobenzene-1,2-diol.
Chemical Reactivity
3,4,5,6-Tetrafluorobenzene-1,2-diol exhibits diverse chemical reactivity due to the presence of both the hydroxyl groups and the fluorine atoms on the aromatic ring. This reactivity profile makes it a versatile compound for various chemical transformations.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form the corresponding tetrafluoroquinone derivatives. These oxidation reactions can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide. The resulting quinones are valuable intermediates in organic synthesis and may exhibit their own interesting properties and applications.
Reduction Reactions
Reduction reactions of 3,4,5,6-tetrafluorobenzene-1,2-diol or its derivatives can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may target the aromatic ring or specific functional groups introduced through other transformations, offering pathways to diverse tetrafluorinated compounds.
Substitution Reactions
Applications
3,4,5,6-Tetrafluorobenzene-1,2-diol has found applications across multiple scientific disciplines due to its unique structural and chemical properties. The following sections detail its most significant applications in various fields.
Organic Synthesis
In organic synthesis, 3,4,5,6-tetrafluorobenzene-1,2-diol serves as a valuable building block for creating more complex fluorinated molecules. The presence of both hydroxyl groups and fluorine atoms provides multiple sites for chemical modifications, allowing for the construction of diverse molecular architectures. Researchers have utilized this compound to synthesize fluorinated polymers, ligands for metal complexes, and precursors for pharmaceutical intermediates.
The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it particularly versatile in synthetic chemistry. Its use as a starting material can lead to the development of novel compounds with tailored properties for specific applications.
Medicinal Chemistry
In medicinal chemistry, fluorinated compounds often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. 3,4,5,6-Tetrafluorobenzene-1,2-diol has attracted interest in drug development due to its potential biological activities and its utility as a precursor for drug candidates.
Studies have indicated that this compound may possess inhibitory effects against certain enzymes, particularly histone deacetylases (HDACs), with IC50 values ranging from 100 to 500 nM depending on the specific isoform. HDACs are important targets in cancer research, suggesting potential applications in oncology. Additionally, the compound's antioxidant properties, with an IC50 of approximately 50 μM, indicate potential applications in conditions associated with oxidative stress.
Materials Science
In materials science, 3,4,5,6-tetrafluorobenzene-1,2-diol has been explored for use in molecular layer deposition techniques to create high-quality organic thin films and coatings. These films may find applications in sensors, electronic devices, and other technologies that benefit from the unique properties of fluorinated organic materials.
The compound's ability to form well-defined structures through hydrogen bonding and other intermolecular interactions makes it valuable for creating materials with specific physical and chemical properties. The presence of fluorine atoms contributes to thermal stability and resistance to chemical degradation, characteristics that are desirable in many materials applications.
Biological Activity
The biological activity of 3,4,5,6-tetrafluorobenzene-1,2-diol encompasses several important aspects that have attracted research interest, particularly in medicinal chemistry and biochemistry.
Antioxidant Properties
3,4,5,6-Tetrafluorobenzene-1,2-diol exhibits significant antioxidant activity, with in vitro studies demonstrating its ability to scavenge free radicals and reduce oxidative stress markers. The antioxidant mechanism likely involves the hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The electron-withdrawing fluorine atoms may influence the bond dissociation energy of the O-H bonds, affecting the compound's antioxidant efficacy. The reported IC50 value for its antioxidant activity is approximately 50 μM, indicating moderate potency compared to other known antioxidants.
Enzyme Inhibition
One of the most significant biological activities of 3,4,5,6-tetrafluorobenzene-1,2-diol is its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in changes in gene expression patterns that may be beneficial in certain disease contexts, particularly cancer.
Studies have shown that 3,4,5,6-tetrafluorobenzene-1,2-diol inhibits HDAC activity with IC50 values ranging from 100 to 500 nM, depending on the specific HDAC isoform targeted. This potency places it among the more effective HDAC inhibitors, though its selectivity profile across different HDAC isoforms requires further investigation. The molecular basis for this inhibition likely involves interactions between the hydroxyl groups and the zinc ion in the active site of HDACs, with the fluorine atoms influencing the electronic properties and binding orientation of the molecule.
Toxicological Considerations
While 3,4,5,6-tetrafluorobenzene-1,2-diol shows promising biological activities, toxicological evaluations have classified it as an irritant. This classification suggests potential adverse effects on skin and mucous membranes upon direct contact. The irritant properties may be related to the compound's ability to interact with biological membranes, possibly due to its amphiphilic nature resulting from the combination of hydroxyl groups and fluorinated aromatic system.
Comprehensive toxicological studies, including assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity, would be necessary to fully understand the safety profile of this compound before considering its use in therapeutic applications. The balance between beneficial biological activities and potential toxicity is a critical consideration in the development of any bioactive compound.
Comparison with Similar Compounds
To better understand the unique properties and applications of 3,4,5,6-tetrafluorobenzene-1,2-diol, it is valuable to compare it with structurally related compounds. This comparison highlights the effects of specific structural elements on chemical reactivity, biological activity, and potential applications.
Comparison with Non-fluorinated Catechol
Compared to non-fluorinated catechol (1,2-dihydroxybenzene), 3,4,5,6-tetrafluorobenzene-1,2-diol shows distinct differences in properties due to the presence of the four fluorine atoms. The fluorine substituents increase the acidity of the hydroxyl groups through their electron-withdrawing effects, leading to enhanced hydrogen-bonding capabilities and different reactivity patterns. The fluorinated compound generally exhibits increased metabolic stability due to the C-F bonds, which are more resistant to enzymatic degradation compared to C-H bonds.
Comparison with Partially Fluorinated Catechols
Various partially fluorinated catechols, such as 4,5-difluorocatechol or 3,4,5-trifluorocatechol, represent intermediate cases between non-fluorinated catechol and 3,4,5,6-tetrafluorobenzene-1,2-diol. The number and position of fluorine atoms influence properties such as acidity, lipophilicity, and biological activity. 3,4,5,6-Tetrafluorobenzene-1,2-diol typically shows the most pronounced electronic effects due to having the maximum number of fluorine substituents possible while maintaining the catechol functionality.
| Compound | Hydroxyl Groups | Fluorine Atoms | Key Differences |
|---|---|---|---|
| 3,4,5,6-Tetrafluorobenzene-1,2-diol | Two (adjacent) | Four | Highest electron-withdrawing effect, strong metal chelation ability |
| Catechol (1,2-dihydroxybenzene) | Two (adjacent) | None | Lower acidity, different oxidation potential, higher metabolic vulnerability |
| 2,3,4,5-Tetrafluorophenol | One | Four | Lacks metal chelation ability of catechols, different hydrogen bonding patterns |
| 1,2,3,4-Tetrafluorobenzene | None | Four | No hydroxyl groups, different solubility profile, lacks antioxidant properties |
This comparative analysis demonstrates how structural modifications can dramatically influence a compound's properties and potential applications, underscoring the unique position of 3,4,5,6-tetrafluorobenzene-1,2-diol within the spectrum of fluorinated aromatic compounds.
Future Research Directions
Research on 3,4,5,6-tetrafluorobenzene-1,2-diol continues to evolve, with several promising directions for future investigation. These research avenues span multiple disciplines and could lead to valuable new applications and insights.
Medicinal Chemistry and Drug Development
The HDAC inhibitory activity of 3,4,5,6-tetrafluorobenzene-1,2-diol presents opportunities for developing novel therapeutic agents. Future research could focus on optimizing this activity through structural modifications, improving selectivity for specific HDAC isoforms, and enhancing pharmacokinetic properties. Structure-activity relationship studies could reveal which aspects of the molecule are critical for HDAC inhibition and guide the design of more potent and selective derivatives.
Additionally, the antioxidant properties of this compound warrant further investigation in the context of oxidative stress-related conditions. Research into potential neuroprotective, cardioprotective, or anti-inflammatory effects could uncover new therapeutic applications. Detailed mechanistic studies would help clarify how the compound exerts its antioxidant effects at the molecular level.
Materials Science Applications
In materials science, further exploration of 3,4,5,6-tetrafluorobenzene-1,2-diol as a building block for functional materials could lead to innovative applications. Research into polymer chemistry could focus on incorporating this compound into new fluorinated polymers with unique properties, such as enhanced thermal stability, chemical resistance, or specific optical characteristics.
The development of thin films, coatings, and other materials based on this compound could lead to advances in sensor technology, electronics, and other high-tech applications. Studies on self-assembly behavior, molecular recognition, and supramolecular chemistry involving 3,4,5,6-tetrafluorobenzene-1,2-diol could reveal new approaches to creating materials with tailored properties at the molecular level.
Synthetic Methodology Development
From a synthetic chemistry perspective, developing more efficient and environmentally friendly methods for producing 3,4,5,6-tetrafluorobenzene-1,2-diol represents an important research direction. Current synthetic routes may involve toxic reagents or harsh conditions, creating opportunities for green chemistry approaches that reduce environmental impact and improve safety.
Research into new catalytic systems, flow chemistry approaches, or alternative fluorination methodologies could lead to improved synthetic processes. Additionally, exploring the use of 3,4,5,6-tetrafluorobenzene-1,2-diol as a platform for accessing diverse fluorinated building blocks could expand the toolkit available to synthetic chemists working in various fields.
Computational Studies
Computational chemistry approaches could provide valuable insights into the properties and behavior of 3,4,5,6-tetrafluorobenzene-1,2-diol. Quantum mechanical calculations could help elucidate electronic structure, reactivity patterns, and binding interactions with enzymes or other biological targets. Molecular dynamics simulations could reveal how the compound interacts with biological membranes or protein binding sites, informing both medicinal chemistry efforts and toxicological assessments.
These computational studies could complement experimental research, guiding the design of new derivatives with optimized properties for specific applications and providing mechanistic insights that might be difficult to obtain through experimental methods alone.
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